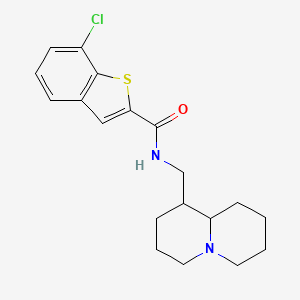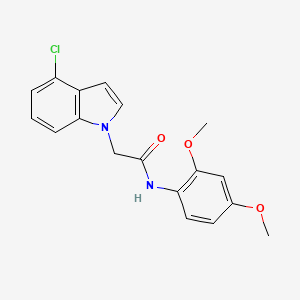![molecular formula C16H16N6O2 B11136773 N-(2-{[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide](/img/structure/B11136773.png)
N-(2-{[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide is a complex organic compound that features a benzimidazole moiety linked to a pyrazinecarboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Alkylation: The benzimidazole is then alkylated with an appropriate alkyl halide to introduce the ethyl group.
Amidation: The alkylated benzimidazole is reacted with an amino acid derivative to form the amide linkage.
Coupling with Pyrazinecarboxamide: Finally, the intermediate is coupled with pyrazinecarboxamide under conditions that facilitate amide bond formation, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The benzimidazole moiety can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the compound can be achieved using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzimidazole ring, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions depending on the nucleophile.
Major Products
Oxidation: Oxidized benzimidazole derivatives.
Reduction: Reduced forms of the benzimidazole or pyrazinecarboxamide moieties.
Substitution: Substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, N-(2-{[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound has been studied for its potential as an antimicrobial agent. The benzimidazole moiety is known for its activity against a range of microorganisms, and the addition of the pyrazinecarboxamide group may enhance this activity.
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. The benzimidazole core is a common pharmacophore in many drugs, and modifications to this structure can lead to the development of new pharmaceuticals with improved efficacy and safety profiles.
Industry
Industrially, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also find applications in the field of electronics, particularly in the development of organic semiconductors.
Mechanism of Action
The mechanism of action of N-(2-{[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide involves its interaction with various molecular targets. The benzimidazole moiety can bind to DNA, inhibiting the replication of microorganisms. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Benzimidazole Derivatives: Compounds like albendazole and mebendazole, which are used as antiparasitic agents.
Pyrazinecarboxamide Derivatives: Compounds like pyrazinamide, used in the treatment of tuberculosis.
Uniqueness
What sets N-(2-{[2-(1H-1,3-benzimidazol-2-yl)ethyl]amino}-2-oxoethyl)-2-pyrazinecarboxamide apart is the combination of the benzimidazole and pyrazinecarboxamide moieties. This unique structure may confer enhanced biological activity and specificity compared to other compounds with only one of these functional groups.
Properties
Molecular Formula |
C16H16N6O2 |
|---|---|
Molecular Weight |
324.34 g/mol |
IUPAC Name |
N-[2-[2-(1H-benzimidazol-2-yl)ethylamino]-2-oxoethyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C16H16N6O2/c23-15(10-20-16(24)13-9-17-7-8-18-13)19-6-5-14-21-11-3-1-2-4-12(11)22-14/h1-4,7-9H,5-6,10H2,(H,19,23)(H,20,24)(H,21,22) |
InChI Key |
YJXXXQIRHXUBIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)CCNC(=O)CNC(=O)C3=NC=CN=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{6-Pentyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl}pyridine](/img/structure/B11136692.png)
methanone](/img/structure/B11136698.png)


![3'-(1-benzofuran-2-ylcarbonyl)-4'-hydroxy-1-methyl-1'-(2-morpholin-4-ylethyl)spiro[indole-3,2'-pyrrole]-2,5'(1{H},1'{H})-dione](/img/structure/B11136717.png)
![1-butyl-3'-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4'-hydroxy-1'-(2-methoxyethyl)spiro[indole-3,2'-pyrrole]-2,5'(1H,1'H)-dione](/img/structure/B11136721.png)

![methyl 2-{[(6-bromo-1H-indol-1-yl)acetyl]amino}-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11136736.png)

![4-({5-Methyl-2-[4-(trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}carbonyl)piperazine-1-carbaldehyde](/img/structure/B11136743.png)
![(2Z)-2-(furan-2-ylmethylidene)-5,6-bis(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3(2H)-one](/img/structure/B11136747.png)
![2-(3,4-Dichloro-1-benzothiophen-2-yl)-5-[4-(prop-2-en-1-yloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B11136750.png)
![N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-[4-(4-fluorophenyl)piperazino]-4-oxobutanamide](/img/structure/B11136756.png)
![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-4-(1H-1,2,3,4-tetraazol-1-yl)benzamide](/img/structure/B11136775.png)
